molecular formula C21H25ClN2S B14628537 Dibenzo(b,f)thiepin, 10,11-dihydro-8-chloro-(R)-10-((R)-3'-methylethylaminopyrrolidino)- CAS No. 57602-87-6

Dibenzo(b,f)thiepin, 10,11-dihydro-8-chloro-(R)-10-((R)-3'-methylethylaminopyrrolidino)-

Cat. No.: B14628537
CAS No.: 57602-87-6
M. Wt: 373.0 g/mol
InChI Key: HLPPSQPFFGNHHE-IEBWSBKVSA-N
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Description

Dibenzo(b,f)thiepin, 10,11-dihydro-8-chloro-®-10-(®-3’-methylethylaminopyrrolidino)- is a complex organic compound that belongs to the class of dibenzothiepins. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzo(b,f)thiepin derivatives typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the dibenzothiepin core through cyclization of appropriate precursors.

    Halogenation: Introduction of the chloro group at the 8th position using reagents like thionyl chloride or phosphorus pentachloride.

    Amination: Attachment of the pyrrolidino group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature Control: Precise temperature control to favor desired reaction pathways.

    Purification: Techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Solvents: Organic solvents like dichloromethane, ethanol, or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, dibenzo(b,f)thiepin derivatives are studied for their unique structural properties and reactivity. They serve as intermediates in the synthesis of more complex molecules.

Biology

Biologically, these compounds may exhibit interesting interactions with biological macromolecules, making them candidates for drug development.

Medicine

In medicine, dibenzo(b,f)thiepin derivatives are explored for their potential therapeutic effects, such as anti-inflammatory, analgesic, or antipsychotic properties.

Industry

Industrially, these compounds can be used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of dibenzo(b,f)thiepin derivatives involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. For example, binding to neurotransmitter receptors in the brain may explain their antipsychotic effects.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo(b,f)thiepin: The parent compound without additional functional groups.

    Chlorpromazine: A related compound with similar structural features and pharmacological effects.

    Amitriptyline: Another tricyclic compound with comparable therapeutic applications.

Uniqueness

Dibenzo(b,f)thiepin, 10,11-dihydro-8-chloro-®-10-(®-3’-methylethylaminopyrrolidino)- is unique due to its specific functional groups and stereochemistry, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

57602-87-6

Molecular Formula

C21H25ClN2S

Molecular Weight

373.0 g/mol

IUPAC Name

(3R)-1-[(5R)-3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl]-N-ethyl-N-methylpyrrolidin-3-amine

InChI

InChI=1S/C21H25ClN2S/c1-3-23(2)17-10-11-24(14-17)19-12-15-6-4-5-7-20(15)25-21-9-8-16(22)13-18(19)21/h4-9,13,17,19H,3,10-12,14H2,1-2H3/t17-,19-/m1/s1

InChI Key

HLPPSQPFFGNHHE-IEBWSBKVSA-N

Isomeric SMILES

CCN(C)[C@@H]1CCN(C1)[C@@H]2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Canonical SMILES

CCN(C)C1CCN(C1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Origin of Product

United States

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